molecular formula C11H20N2O2 B13067451 3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No.: B13067451
M. Wt: 212.29 g/mol
InChI Key: FGNYXQYPXDCJPW-UHFFFAOYSA-N
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Description

3-Butyl-1-oxa-3,7-diazaspiro[45]decan-2-one is a spirocyclic compound that features a unique structure with a spiro junction connecting a diazaspirodecane and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one typically involves the reaction of appropriate amines with cyclic carbonates or lactones under controlled conditions. One common method involves the cyclization of N-butyl-ethylenediamine with ethylene carbonate in the presence of a base, such as sodium hydroxide, to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 2,7-diazaspiro[4.5]decan-1-one hydrochloride

Uniqueness

3-Butyl-1-oxa-3,7-diazaspiro[45]decan-2-one is unique due to its butyl substituent, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

3-butyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C11H20N2O2/c1-2-3-7-13-9-11(15-10(13)14)5-4-6-12-8-11/h12H,2-9H2,1H3

InChI Key

FGNYXQYPXDCJPW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2(CCCNC2)OC1=O

Origin of Product

United States

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